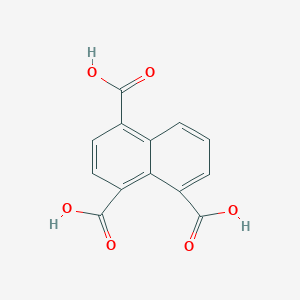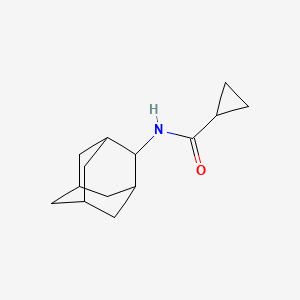
N-(4-chlorobenzyl)-2-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-2-biphenylcarboxamide, also known as CB-13, is a synthetic cannabinoid compound that has gained attention in recent years due to its potential therapeutic applications. This compound is a CB1 receptor agonist, which means it can bind to and activate the CB1 receptor in the brain and other tissues. In
Mécanisme D'action
N-(4-chlorobenzyl)-2-biphenylcarboxamide acts as a CB1 receptor agonist, which means it can bind to and activate the CB1 receptor in the brain and other tissues. The CB1 receptor is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the CB1 receptor can result in a variety of physiological effects, including analgesia, sedation, and appetite stimulation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions such as arthritis. This compound has also been shown to have antitumor effects in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chlorobenzyl)-2-biphenylcarboxamide is its high potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the CB1 receptor and its effects. However, one limitation of this compound is its potential for abuse and dependence, which may limit its use in certain research settings.
Orientations Futures
There are several future directions for research on N-(4-chlorobenzyl)-2-biphenylcarboxamide. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased potency or decreased potential for abuse. Additionally, further research is needed to fully understand the mechanisms underlying the anxiolytic, antidepressant, and anti-inflammatory effects of this compound. Finally, studies are needed to evaluate the safety and efficacy of this compound in human clinical trials for the treatment of pain, anxiety, and depression.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-2-biphenylcarboxamide involves the reaction of 4-chlorobenzyl chloride with 2-biphenylcarboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-2-biphenylcarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and depression. It has been shown to have analgesic effects in animal models of pain, as well as anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, this compound has been studied for its potential anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c21-17-12-10-15(11-13-17)14-22-20(23)19-9-5-4-8-18(19)16-6-2-1-3-7-16/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINBGSAHQGQQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


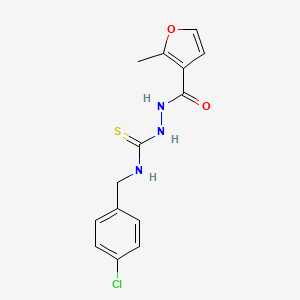

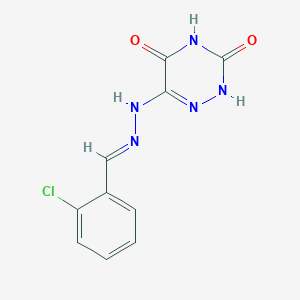
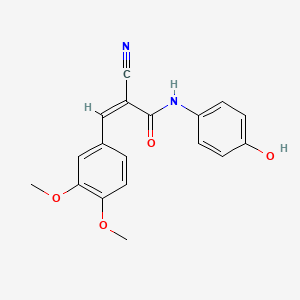
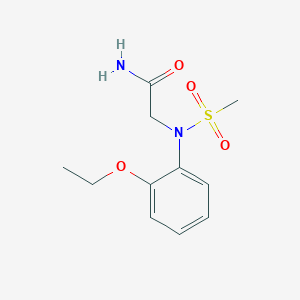
![N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5862931.png)
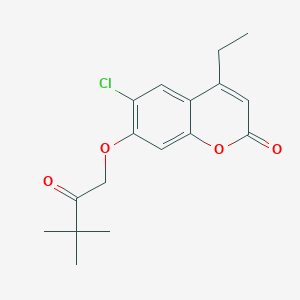

![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5862945.png)
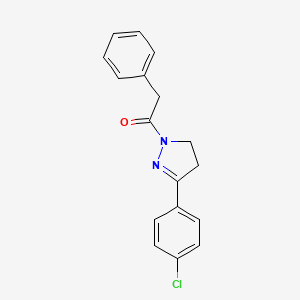
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime](/img/structure/B5862964.png)
